molecular formula C21H20N2O2 B2610217 (2E)-3-[1-benzyl-3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylic acid CAS No. 956747-08-3

(2E)-3-[1-benzyl-3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylic acid

Cat. No.: B2610217
CAS No.: 956747-08-3
M. Wt: 332.403
InChI Key: QIFRYXOWETUXID-OUKQBFOZSA-N
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Description

(2E)-3-[1-benzyl-3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylic acid is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a benzyl group, an ethylphenyl group, and an acrylic acid moiety attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[1-benzyl-3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.

    Introduction of the Benzyl and Ethylphenyl Groups: The benzyl and ethylphenyl groups can be introduced through alkylation reactions using appropriate benzyl and ethylphenyl halides.

    Formation of the Acrylic Acid Moiety: The acrylic acid moiety can be introduced through a Knoevenagel condensation reaction between the pyrazole derivative and an appropriate aldehyde, followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. This can include the use of advanced catalysts, continuous flow reactors, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[1-benzyl-3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

    Substitution: The benzyl and ethylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

(2E)-3-[1-benzyl-3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-[1-benzyl-3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-[1-benzyl-3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylic acid is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various scientific research applications.

Properties

IUPAC Name

(E)-3-[1-benzyl-3-(4-ethylphenyl)pyrazol-4-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-2-16-8-10-18(11-9-16)21-19(12-13-20(24)25)15-23(22-21)14-17-6-4-3-5-7-17/h3-13,15H,2,14H2,1H3,(H,24,25)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFRYXOWETUXID-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=NN(C=C2/C=C/C(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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